molecular formula C21H13Br2ClN2O3 B11546878 3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol

3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol

Cat. No.: B11546878
M. Wt: 536.6 g/mol
InChI Key: JNMAFKVXLBSHBO-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol is a complex organic compound that features a combination of bromine, chlorine, and methoxy functional groups attached to a phenolic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with a phenolic compound and introduce the bromine atoms through bromination reactions. The benzo[d]oxazole moiety can be synthesized separately and then coupled with the brominated phenol through imine formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of bromine atoms can result in various substituted derivatives.

Scientific Research Applications

3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity. The imine group can interact with nucleophiles, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-2-methoxyphenol: Lacks the benzo[d]oxazole moiety and imine group.

    2-(3-Chlorophenyl)benzo[d]oxazole: Lacks the bromine and methoxy groups.

    6-Methoxy-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)phenol: Lacks the bromine atoms.

Uniqueness

3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy and imine groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H13Br2ClN2O3

Molecular Weight

536.6 g/mol

IUPAC Name

3,4-dibromo-2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H13Br2ClN2O3/c1-28-18-9-15(22)19(23)14(20(18)27)10-25-13-5-6-17-16(8-13)26-21(29-17)11-3-2-4-12(24)7-11/h2-10,27H,1H3

InChI Key

JNMAFKVXLBSHBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)Br)Br

Origin of Product

United States

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